molecular formula C8H9Cl2N3O B1303653 4-(4,6-Dichloropyrimidin-2-yl)morpholine CAS No. 10397-13-4

4-(4,6-Dichloropyrimidin-2-yl)morpholine

Cat. No. B1303653
CAS RN: 10397-13-4
M. Wt: 234.08 g/mol
InChI Key: OXCOCPRVQUEIOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, including 4-(4,6-Dichloropyrimidin-2-yl)morpholine, has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method has proven to be efficient and versatile, allowing for the functionalization of non-symmetrical pyrimidines at the C-4 and C-6 positions . Additionally, the synthesis of related compounds with morpholine moieties has been reported using various methods, including refluxing with dimethylformamide dimethylacetal (DMF-DMA) without solvent , and a flexible synthesis approach for GABA_B enhancers .

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine moiety has been confirmed through techniques such as single crystal X-ray crystallography . Furthermore, the study of polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine has provided insights into the molecular structure, revealing two polymorphs with different hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of 4-(4,6-Dichloropyrimidin-2-yl)morpholine derivatives has been explored in various contexts. For instance, the synthesis of dihydropyrimidinone derivatives containing morpholine has been achieved through reactions with urea and substituted benzaldehydes . Additionally, the synthesis of 3-morpholinomethyl derivatives with anti-inflammatory activity has been reported, indicating the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are characterized by their melting points, elemental analysis, and spectroscopic data, including MS, FT-IR, and NMR . The study of hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines has provided further understanding of the properties of these compounds, including electronic polarization and intramolecular hydrogen bonding .

Scientific Research Applications

Summary of the Application

“4-(4,6-Dichloropyrimidin-2-yl)morpholine” has been used in the synthesis of novel pyrimidine derivatives, which were then evaluated for their antifungal activities .

Methods of Application or Experimental Procedures

Three series of new pyrimidine derivatives were designed and synthesized . The synthetic routes are not detailed in the source, but typically involve chemical reactions under controlled conditions.

Results or Outcomes

The synthesized compounds were evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi. The results indicated that most of the synthesized compounds possessed fungicidal activities, and some of them were more potent than the control fungicides .

Preparation of JAK2 Inhibitors

Summary of the Application

“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines, which act as inhibitors of Janus Kinase 2 (JAK2) .

Methods of Application or Experimental Procedures

The specific synthetic routes are not detailed in the source, but it typically involves chemical reactions under controlled conditions to produce the α-azinylalkylamino-substituted pyrimidines .

Results or Outcomes

The synthesized compounds act as inhibitors of JAK2, a protein tyrosine kinase involved in various cellular processes such as cell growth and immune response .

Synthesis of Pyrimidine Derivatives

Summary of the Application

“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is used in the synthesis of various pyrimidine derivatives .

Methods of Application or Experimental Procedures

The specific synthetic routes are not detailed in the source, but it typically involves chemical reactions under controlled conditions to produce the pyrimidine derivatives .

Results or Outcomes

The synthesized pyrimidine derivatives can be used in various fields, including pharmaceutical research and material science .

Preparation of α-Azinylalkylamino-Substituted Pyrimidines

Summary of the Application

“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines .

Methods of Application or Experimental Procedures

The specific synthetic routes are not detailed in the source, but it typically involves chemical reactions under controlled conditions to produce the α-azinylalkylamino-substituted pyrimidines .

Results or Outcomes

The synthesized compounds can be used in various fields, including pharmaceutical research and material science .

Safety And Hazards

The safety information for “4-(4,6-Dichloropyrimidin-2-yl)morpholine” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is classified under the GHS07 pictogram with the signal word "Warning" .

properties

IUPAC Name

4-(4,6-dichloropyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCOCPRVQUEIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378175
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dichloropyrimidin-2-yl)morpholine

CAS RN

10397-13-4
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10397-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-bromoethylether (3.65 g), potassium carbonate (8.29 g), and N,N-dimethylformamide (75 mL) were added to 2-amino-4,6-dichloropyrimidine (2.46 g), and the mixture was refluxed for 3 hours while heated. Subsequently, the reaction mixture was diluted with ethyl acetate, was washed with water, and was dried over anhydrous sodium sulfate. The solvent was removed and the resulting residue was purified on a silica gel column chromatography (hexane:ethyl acetate=5:1) to obtain 4,6-dichloro-2-(morpholine-4-yl)pyrimidine (985 mg, 28%).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Rageot, T Bohnacker, E Keles… - Journal of medicinal …, 2019 - ACS Publications
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) pathway is frequently overactivated in cancer, and drives cell growth, proliferation, survival, and …
Number of citations: 46 pubs.acs.org
EW Wright, RA Nelson Jr, Y Karpova, G Kulik… - Molecules, 2018 - mdpi.com
A number of new substituted morpholinopyrimidines were prepared utilizing sequential nucleophilic aromatic substitution and cross-coupling reactions. One of the disubstituted …
Number of citations: 2 www.mdpi.com
C Borsari, D Rageot, A Dall'Asen… - Journal of medicinal …, 2019 - ACS Publications
The mechanistic target of rapamycin (mTOR) plays a pivotal role in growth and tumor progression and is an attractive target for cancer treatment. ATP-competitive mTOR kinase …
Number of citations: 27 pubs.acs.org
B Cui, Y Wang, Z Zhao, L Fan, Y Jiao, H Li… - European Journal of …, 2023 - Elsevier
Spleen tyrosine kinase (Syk) is an important oncogene and signal transduction mediator that is mainly expressed in hematopoietic cells. Syk plays a key role in the B cell receptor (BCR) …
Number of citations: 1 www.sciencedirect.com
RA Fairhurst, P Furet, P Imbach-Weese… - Journal of medicinal …, 2022 - ACS Publications
Balanced pan-class I phosphoinositide 3-kinase inhibition as an approach to cancer treatment offers the prospect of treating a broad range of tumor types and/or a way to achieve …
Number of citations: 3 pubs.acs.org
RA Nelson Jr - 2017 - search.proquest.com
Design, Synthesis, and Screening of Novel Phosphatidylinositol 3-Kinase (PI3K) Inhibitors Activated by Prostate Specific Antigen (PSA): Prodrug Treatment for Androgen-Independent …
Number of citations: 2 search.proquest.com
AS Chaudhary - 2013 - scholarworks.gsu.edu
Protein translocation is essential for bacterial survival and the most important translocation mechanism in bacteria is the secretion (Sec) pathway. Thus targeting Sec pathway is a …
Number of citations: 1 scholarworks.gsu.edu

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